イソクプレッサ酸

概要

説明

Isocupressic acid is a diterpene acid found in various conifer needles, particularly in the ponderosa pine (Pinus ponderosa). It is known for its toxic and abortifacient effects in cattle, causing late-term abortions when ingested . This compound is also present in other pine species such as lodgepole pine (Pinus contorta), jeffrey pine (Pinus jeffreyi), and possibly in monterey pine (Pinus radiata) .

科学的研究の応用

Isocupressic acid has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Biology: Research focuses on its effects on cellular processes and its role as a natural product.

Medicine: It is investigated for its abortifacient properties and potential therapeutic applications.

Industry: It is used in the development of natural pesticides and other industrial products.

作用機序

Target of Action

Isocupressic acid (IA) primarily targets the steroidogenic genes in cells . These genes include the steroidogenic acute regulatory protein (StAR), cytochrome P450 cholesterol side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD) . These genes play a crucial role in the production of steroids, which are vital for various biological processes, including the regulation of inflammation, immune function, and reproductive processes.

Mode of Action

IA interacts with its targets by inhibiting the transcription of P450scc and the translation of StAR and P450scc . This inhibition is achieved through the attenuation of the cAMP-PKA signaling pathway . The cAMP-PKA pathway is a critical regulator of gene expression and protein synthesis, and its attenuation results in the suppression of the activities of the targeted steroidogenic genes .

Biochemical Pathways

The primary biochemical pathway affected by IA is the steroidogenesis pathway . Steroidogenesis is the biological process by which steroids are generated from cholesterol. By inhibiting the transcription and translation of key steroidogenic genes, IA disrupts this pathway, leading to a decrease in steroid production .

Pharmacokinetics

It is known that the compound is present in a variety of conifer needles, particularly those of the ponderosa pine . The bioavailability of IA is likely influenced by factors such as the method of administration and the physiological state of the individual.

Result of Action

The primary result of IA’s action is the suppression of steroid production . This suppression is due to the compound’s inhibitory effects on the transcription and translation of key steroidogenic genes . In cattle, this suppression of steroidogenesis has been linked to late-term abortions .

Action Environment

The action of IA can be influenced by various environmental factors. For instance, the compound’s abortifacient effects are observed when cattle consume pine needles, particularly those of the ponderosa pine . The concentration of IA in these needles, and thus its potency, may vary depending on environmental conditions such as the season and the health of the pine trees .

生化学分析

Biochemical Properties

Isocupressic acid interacts with various enzymes, proteins, and other biomolecules. It is thought to inhibit the transcription of P450scc and the translation of StAR and P450scc through attenuating cAMP-PKA signaling . This interaction disrupts the normal biochemical reactions within the cell, leading to its abortifacient effects .

Cellular Effects

Isocupressic acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting steroidogenesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isocupressic acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not affect the enzyme activities of important steroidogenic genes but inhibits the transcription of P450scc and the translation of StAR and P450scc .

準備方法

Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from plant materials containing the compound. A common extraction method involves leaching or refluxing the plant material with an organic solvent such as ether or acetone . The process typically includes the following steps:

Collection and Drying: The plant material is collected and dried.

Grinding: The dried material is ground into a fine powder.

Extraction: The powder is subjected to solvent extraction using ether or acetone.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain crude isocupressic acid.

Purification: The crude product is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of isocupressic acid follows similar extraction methods but on a larger scale. The process involves:

Bulk Collection: Large quantities of plant material are collected.

Mechanical Grinding: Industrial grinders are used to process the material into a fine powder.

Solvent Extraction: Large-scale solvent extraction is performed using industrial extractors.

Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

Purification: The crude product is purified using industrial chromatography systems.

化学反応の分析

Types of Reactions: Isocupressic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxygenated metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation Products: Various oxygenated derivatives.

Reduction Products: Reduced forms with modified functional groups.

Substitution Products: Substituted derivatives with different functional groups.

類似化合物との比較

Isocupressic acid is unique among diterpene acids due to its specific abortifacient properties. Similar compounds include:

Pinusolide: Another diterpene acid with different biological activities.

Imbricatolic acid: A diterpene acid with distinct chemical properties.

Sandaracopimaric acid: Known for its unique chemical structure and biological effects.

These compounds share some structural similarities with isocupressic acid but differ in their specific biological activities and chemical properties.

生物活性

Isocupressic acid (IA) is a naturally occurring compound primarily found in the needles of certain coniferous trees, particularly those in the genus Juniperus and Pinus. Notably, it has gained attention due to its biological activities, particularly its abortifacient effects in livestock, especially cattle. This article synthesizes research findings on the biological activity of isocupressic acid, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Abortifacient Effects

Isocupressic acid is well-documented for its abortifacient properties . Research indicates that ingestion of ponderosa pine needles, which contain high concentrations of IA, can lead to abortion in pregnant cattle. Studies have shown that IA disrupts normal hormonal functions during pregnancy, leading to premature labor or abortion.

- Mechanism of Action : IA appears to interfere with progesterone synthesis and secretion, crucial for maintaining pregnancy. It has been shown to inhibit the activity of enzymes involved in steroidogenesis, such as P450scc (cholesterol side-chain cleavage enzyme) and StAR (steroidogenic acute regulatory protein) .

Toxicity and Other Effects

In addition to its abortifacient effects, IA can cause various toxic reactions in livestock:

- Symptoms : Cattle exposed to IA may exhibit signs such as:

- Species Affected : While primarily affecting cattle, IA toxicity has also been observed in sheep, goats, llamas, and buffalo .

Case Studies

- Ponderosa Pine Needle Abortion : A significant case study highlighted the correlation between the consumption of ponderosa pine needles and increased abortion rates in cattle. In controlled studies, pregnant cows that ingested these needles experienced a higher incidence of abortion compared to those that did not .

- Clinical Observations : Clinical veterinary studies have documented cases where herds exposed to high concentrations of IA in their diet showed a marked increase in reproductive failures. These studies emphasize the need for monitoring livestock diets in areas where ponderosa pine is prevalent .

Table: Summary of Biological Activities of Isocupressic Acid

Molecular Mechanisms

Recent studies have explored the molecular mechanisms by which IA exerts its effects. For instance, research indicated that IA reduces BACE1 activity via modulation of the GSK3β-NF-κB pathway, suggesting potential implications for neurodegenerative diseases such as Alzheimer's . This opens avenues for further investigation into the therapeutic applications of IA beyond its known toxicological effects.

特性

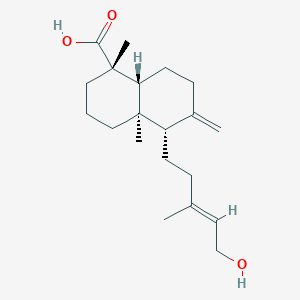

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKMKZYLAAOGH-DOEMEAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045341 | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909-91-7 | |

| Record name | (+)-Isocupressic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocupressic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocupressic acid, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。